2-Chloro-5-[(phenylsulfonyl)methyl]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of “2-chloro-5-methylpyridine” involves various methods . A patent describes the synthesis of an important pharmaceutical and pesticide intermediate-CMP (2-chloro-5-methylpyridine) using benzylamine as a raw material .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
One of the primary applications of this compound is in the field of organic synthesis, where it serves as a crucial intermediate in the synthesis of more complex molecules. For example, the compound has been utilized in the synthesis of a series of novel 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, demonstrating potent inhibition of cyclooxygenase-2, an enzyme associated with inflammation and pain (Friesen et al., 1998). This underscores its potential in developing new therapeutic agents.
Material Science
In the realm of material science, derivatives of 2-Chloro-5-[(phenylsulfonyl)methyl]pyridine have been explored for their unique properties. Sulfonated poly(phenylene oxide) membranes, incorporating similar sulfone functional groups, have shown promise as materials for proton exchange membranes in fuel cells, highlighting the compound's relevance to energy technologies (Yang et al., 2006).
Photophysics and Photophysical Evaluation
The manipulation of electronic properties through sulfone substitution has been studied in the context of photophysical properties. Complexes derived from similar sulfonyl-substituted cyclometallating ligands have shown potential in color tuning for light-emitting applications, reflecting the compound's utility in developing optoelectronic devices (Ertl et al., 2015).
Catalysis
Catalytic applications have also been reported, where derivatives of this compound have been used as catalysts in chemical reactions. For instance, the efficient stereoselective Michael addition of cyclohexanone and cyclopentanone to nitroolefins was catalyzed by a related compound, demonstrating the role of such molecules in asymmetric synthesis (Singh et al., 2013).
Mechanism of Action
Target of Action
The primary target of 2-Chloro-5-[(phenylsulfonyl)methyl]pyridine, also known as BAY-8002, is the Monocarboxylate Transporter 1 (MCT1) and Monocarboxylate Transporter 2 (MCT2) . These transporters play a crucial role in the transport of lactate and other monocarboxylates across the cell membrane, which is essential for cellular metabolism .
Mode of Action
BAY-8002 acts as a potent inhibitor of MCT1 and MCT2 . It inhibits the bidirectional transport of lactate, effectively increasing the intracellular lactate levels . In DLD-1 cells expressing MCT1, BAY-8002 inhibits the fluorescence change of SNARF-5, with an IC50 of 85 (±6) nmol/L . It shows high selectivity for MCT1, with an IC50 for MCT4 greater than 50 μM .
Biochemical Pathways
The inhibition of MCT1 and MCT2 by BAY-8002 affects the lactate shuttle, a biochemical pathway that involves the transport of lactate and protons across the cell membrane . This can lead to changes in cellular metabolism, including a transient adjustment of pyruvate levels .
Result of Action
The inhibition of MCT1 and MCT2 by BAY-8002 leads to an increase in intracellular lactate levels . This can have various molecular and cellular effects, depending on the specific cellular context. For example, in Raji tumor-bearing mice, BAY-8002 (administered at 80 and 160 mg/kg, orally, twice daily, for more than 26 days) significantly inhibits tumor growth without obvious body weight loss .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Chloro-5-[(phenylsulfonyl)methyl]pyridine are not fully understood yet. It is known to be involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in this process.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known to participate in the Suzuki–Miyaura coupling reaction, which involves the formation of a new carbon-carbon bond . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
properties
IUPAC Name |
5-(benzenesulfonylmethyl)-2-chloropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c13-12-7-6-10(8-14-12)9-17(15,16)11-4-2-1-3-5-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQQERHFOGSABW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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